molecular formula C13H9N B3188674 Benz(h)isoquinoline CAS No. 229-71-0

Benz(h)isoquinoline

Cat. No. B3188674
CAS RN: 229-71-0
M. Wt: 179.22 g/mol
InChI Key: FZICDBOJOMQACG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing Benz(h)isoquinoline derivatives. Notably, the aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates as dienophiles has been employed . Additionally, rational design strategies, often guided by computational predictions, have led to the synthesis of novel ligands bearing 1,3-disubstituted benzo[h]isoquinoline arms . Overcoming the lack of reactivity at position 3 of the isoquinoline moiety has been a key challenge in these syntheses.

Future Directions

: Di Pietro, S., Iacopini, D., Storti, B., Nifosì, R., Di Bussolo, V., Pineschi, M., Moscardini, A., Signore, G., & Bizzarri, R. (2021). New 1,3-Disubstituted Benzo[h]Isoquinoline Cyclen-Based Ligand Platform: Synthesis, Eu3+ Multiphoton Sensitization and Imaging Applications. Molecules, 26(1), 58. DOI: 10.3390/molecules26010058

: Preparation of (benzo)isoquinolines using in situ generated aryne intermediates. (2013). Chemistry of Heterocyclic Compounds, 49(12), 1911–1915. DOI: 10.1007/s10593-013-1222-4

properties

IUPAC Name

benzo[h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICDBOJOMQACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177437
Record name Benz(h)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229-71-0
Record name Benz(h)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(h)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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